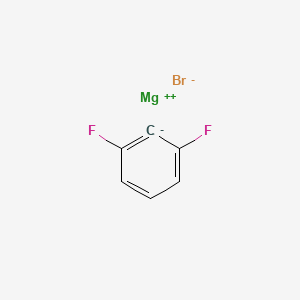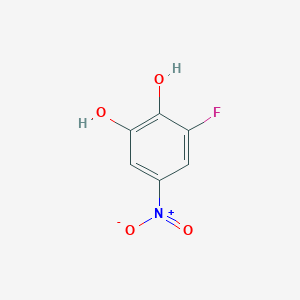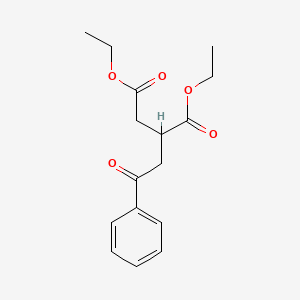
Dimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane is an organophosphorus compound characterized by its unique structure, which includes a phosphane group attached to a cyclopentadienyl ring substituted with four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane typically involves the reaction of a phosphane precursor with a cyclopentadienyl derivative. One common method includes the reaction of dimethylphosphane with 2,3,4,5-tetramethylcyclopentadienyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the high purity of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed in the purification process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphane oxides.
Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and alkylating agents are used.
Coordination: Transition metals like palladium and platinum are often involved in forming coordination complexes.
Major Products
Oxidation: Phosphane oxides.
Substitution: Various substituted phosphane derivatives.
Coordination: Metal-phosphane complexes.
Scientific Research Applications
Dimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry to form complexes that can act as catalysts in various reactions.
Biology: The compound’s derivatives are studied for their potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism by which Dimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane exerts its effects depends on its application. In catalysis, the compound acts as a ligand, coordinating with metal centers to form active catalytic species. These species facilitate various chemical transformations by providing a favorable environment for the reaction to occur. The molecular targets and pathways involved vary depending on the specific reaction and the nature of the metal center.
Comparison with Similar Compounds
Similar Compounds
Dimethylbis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane: Similar in structure but contains a silicon atom instead of phosphorus.
Bis(2,3,4,5-tetramethyl-2,4-cyclopentadiene-1-yl)dimethylsilane: Another silicon-containing analogue with similar properties.
Uniqueness
Dimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane is unique due to the presence of the phosphane group, which imparts distinct chemical reactivity and coordination properties compared to its silicon analogues. This uniqueness makes it valuable in specific catalytic applications where phosphorus-based ligands are preferred.
Properties
CAS No. |
143801-04-1 |
|---|---|
Molecular Formula |
C11H19P |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
dimethyl-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane |
InChI |
InChI=1S/C11H19P/c1-7-8(2)10(4)11(9(7)3)12(5)6/h11H,1-6H3 |
InChI Key |
FHQWNNCXTLSQCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C1P(C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Methyl(phenyl)amino]decyl trifluoroacetate](/img/structure/B12554150.png)
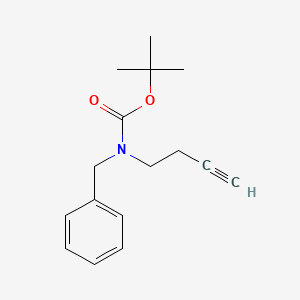
![2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B12554159.png)
![4,4'-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1'-biphenyl](/img/structure/B12554166.png)
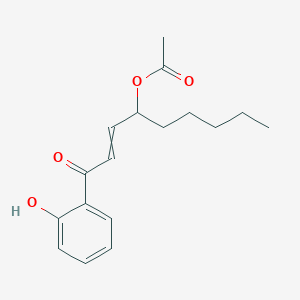
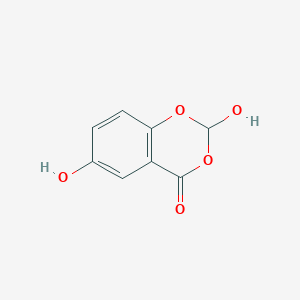
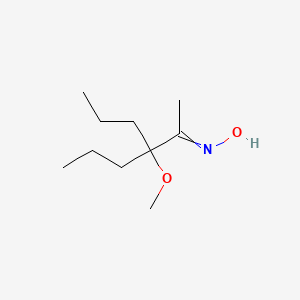
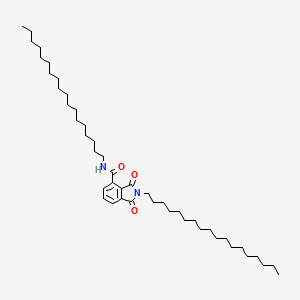
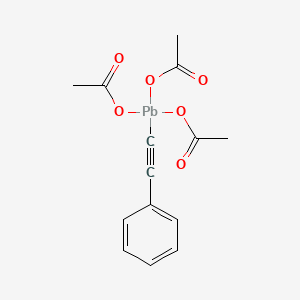
![N-[(3,4-Dichlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B12554192.png)
